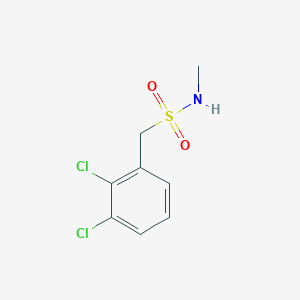

1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide

CAS No.:

Cat. No.: VC17638045

Molecular Formula: C8H9Cl2NO2S

Molecular Weight: 254.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9Cl2NO2S |

|---|---|

| Molecular Weight | 254.13 g/mol |

| IUPAC Name | 1-(2,3-dichlorophenyl)-N-methylmethanesulfonamide |

| Standard InChI | InChI=1S/C8H9Cl2NO2S/c1-11-14(12,13)5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3 |

| Standard InChI Key | GJNQNVMQQMALAJ-UHFFFAOYSA-N |

| Canonical SMILES | CNS(=O)(=O)CC1=C(C(=CC=C1)Cl)Cl |

Introduction

Chemical Identity and Structural Analysis

1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide (C₈H₈Cl₂NO₂S) consists of a methanesulfonamide backbone substituted with a methyl group and a 2,3-dichlorophenyl ring at the nitrogen atom. The molecular structure integrates a sulfonyl group (-SO₂-) bridging the methyl and aryl components, conferring rigidity and polarity to the molecule. Key structural features include:

-

Molecular Formula: C₈H₈Cl₂NO₂S

-

Molecular Weight: 265.18 g/mol

-

IUPAC Name: N-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide

The dichlorophenyl group introduces steric bulk and electronic effects due to the electron-withdrawing chlorine atoms, which influence reactivity and intermolecular interactions . Comparative analysis with N-methyl methanesulfonamide (CAS 1184-85-6) reveals that the addition of the 2,3-dichlorophenyl substituent increases molecular weight by approximately 156 g/mol and alters physicochemical properties such as boiling point and solubility .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide can be inferred from methodologies used for analogous sulfonamides. A plausible route involves:

-

Sulfonylation of N-Methyl-2,3-dichloroaniline:

Reaction of N-methyl-2,3-dichloroaniline with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to facilitate sulfonamide bond formation . -

Alternative Pathway via Nucleophilic Substitution:

Substitution of a halogenated aromatic precursor with a pre-formed N-methylmethanesulfonamide group under Ullmann or Buchwald-Hartwig coupling conditions .

Optimization and Yield

The patent CN102807536B highlights high-temperature cyclization reactions (120–220°C) for dichlorophenyl-containing piperazines, suggesting that similar conditions could be adapted for sulfonamide synthesis. Solvent-free reactions or protonic solvents (e.g., methanol) may enhance yield and purity, as demonstrated in the synthesis of N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide .

Physicochemical Properties

The compound’s low water solubility aligns with hydrophobic sulfonamide derivatives , while its stability under inert atmospheres (e.g., nitrogen) is critical due to potential sensitivity to moisture .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Infrared (IR) Spectroscopy

| Parameter | Recommendation |

|---|---|

| Storage | Under inert gas (N₂/Ar), 2–8°C |

| Air Sensitivity | Sensitive; use sealed containers |

| Toxicity | Likely irritant (skin/eyes); handle with PPE |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume